N-(furan-2-ylmethyl)cyclopropanamine

Description

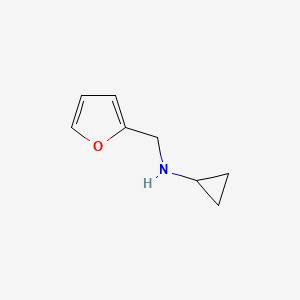

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPDMHNZROESOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406019 | |

| Record name | N-(2-furylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831203-37-3 | |

| Record name | N-Cyclopropyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831203-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-furylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformation Studies of N Furan 2 Ylmethyl Cyclopropanamine

Investigations into Functional Group Interconversions and Derivatization

The secondary amine in N-(furan-2-ylmethyl)cyclopropanamine is a primary site for functional group interconversions and derivatization. Standard amine chemistry can be applied to modify this group, leading to a variety of derivatives with altered properties.

Key derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-amides. This transformation is useful for introducing a wide array of functional groups.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, produces sulfonamides.

Alkylation: The nitrogen atom can be further alkylated using alkyl halides, although care must be taken to control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts.

Reductive Amination: While the molecule itself is a product of reductive amination (of furfural (B47365) and cyclopropanamine), the secondary amine can participate in further reactions, for instance, with other aldehydes or ketones under reducing conditions to form tertiary amines.

These transformations are fundamental in synthetic chemistry for modifying the electronic and steric properties of the molecule. vanderbilt.edu

| Reaction Type | Reagent(s) | Product Class | Significance |

| Acylation | Acyl chloride (RCOCl), Base | N-acyl-N-(furan-2-ylmethyl)cyclopropanamine | Introduces carbonyl functionality, alters electronic properties. |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N-sulfonyl-N-(furan-2-ylmethyl)cyclopropanamine | Forms stable sulfonamides, often used as protecting groups. |

| Alkylation | Alkyl halide (R'-X) | N-alkyl-N-(furan-2-ylmethyl)cyclopropanamine | Introduces additional alkyl groups, increasing steric bulk. |

Elucidation of Reaction Mechanisms Involving the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, particularly electrophilic substitution. numberanalytics.com The oxygen atom in the ring donates electron density, enhancing its reactivity compared to benzene (B151609). numberanalytics.comchemenu.com

Electrophilic Aromatic Substitution: Furan readily undergoes reactions such as nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com The substitution typically occurs at the C5 position (adjacent to the oxygen and distal to the substituent) due to the directing effect of the oxygen and the existing substituent at the C2 position. The mechanism involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. numberanalytics.comnumberanalytics.com

Cycloaddition Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.comorganic-chemistry.org This reactivity allows for the construction of complex, oxygen-containing bicyclic systems. The reaction involves the concerted addition of a dienophile across the furan ring. organic-chemistry.org

Oxidative Dearomatization: Furan rings can be susceptible to oxidative cleavage or rearrangement, which leads to the formation of different cyclic or acyclic compounds. nih.gov For instance, oxidation can lead to the formation of enediones or other highly functionalized structures.

The presence of the N-cyclopropylmethyl substituent at the 2-position can influence the regioselectivity and rate of these reactions through steric and electronic effects.

| Reaction Type | Typical Conditions | Expected Outcome on Furan Ring | Mechanistic Feature |

| Electrophilic Substitution | Acid catalyst, Electrophile (e.g., Br₂, HNO₃) | Substitution primarily at the C5 position. numberanalytics.com | Formation of a resonance-stabilized carbocation. numberanalytics.com |

| Diels-Alder Cycloaddition | Dienophile, Heat or Lewis acid catalyst | Formation of an oxa-bridged cyclohexene (B86901) derivative. organic-chemistry.org | [4+2] concerted cycloaddition. organic-chemistry.org |

| Oxidation | Oxidizing agents (e.g., MCPBA, NBS) | Ring-opening or rearrangement to form butenolides or dicarbonyls. nih.gov | Dearomatization of the furan core. nih.gov |

Studies on Cyclopropane (B1198618) Ring Reactivity, Opening, and Rearrangement Mechanisms

The cyclopropane ring is characterized by significant ring strain due to its small bond angles. This inherent strain makes it susceptible to ring-opening reactions under various conditions, particularly when activated by adjacent functional groups. nih.gov

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocation intermediate that can be attacked by a nucleophile. This results in the formation of a propane-1,3-difunctionalized compound. The regioselectivity of the nucleophilic attack is influenced by the electronic nature of the substituents on the ring.

Rearrangements: Cyclopropylcarbinyl systems, such as the one present in this molecule (formed via activation of the adjacent nitrogen or furan), are known to undergo rapid rearrangements. For example, the Cloke-Wilson rearrangement describes the transformation of donor-acceptor cyclopropanes into dihydrofurans, a process initiated by a carbocation that leads to tandem ring-opening and recyclization. organic-chemistry.orgnih.gov N-cyclopropyl amides have also been shown to undergo ring-opening rearrangements in the presence of Lewis acids like AlCl₃. researchgate.net

Reactions with Frustrated Lewis Pairs: Studies have shown that phosphine/borane frustrated Lewis pairs can induce the ring-opening of cyclopropanes, yielding phosphonium (B103445) borate (B1201080) products. rsc.org

The reactivity of the cyclopropane ring in this compound is likely enhanced by the proximity of the nitrogen and the furan ring, which can stabilize intermediates formed during ring-opening or rearrangement processes.

| Reaction Type | Initiator/Catalyst | Potential Product Type | Key Mechanistic Step |

| Acid-Catalyzed Opening | Strong Acid (e.g., HBr) | 1,3-disubstituted propane (B168953) derivative | Protonation followed by nucleophilic attack on the ring. |

| Cloke-Wilson Rearrangement | Lewis or Brønsted Acid | Dihydrofuran or related heterocycles. nih.gov | Carbocation-initiated tandem ring-opening/cyclization. organic-chemistry.org |

| Strain-Release Reaction | Lewis Acid (e.g., AlCl₃) | N-(2-chloropropyl)amides (from amide precursor). researchgate.net | Formation of an aziridine (B145994) intermediate. researchgate.net |

Analysis of Stability and Degradation Pathways under Controlled Chemical Environments

The stability of this compound is influenced by its constituent functional groups. The furan ring, while aromatic, is less stable than benzene and can be prone to degradation under strongly acidic or oxidative conditions.

Acidic Degradation: In highly acidic environments, the furan ring can undergo polymerization or ring-opening reactions. Protonation of the oxygen atom can disrupt the aromatic system, making the ring susceptible to nucleophilic attack and subsequent cleavage.

Oxidative Degradation: The furan moiety is sensitive to atmospheric oxidation, particularly in the presence of light or radical initiators. whiterose.ac.uk Reactions with species like hydroxyl radicals can initiate degradation pathways, leading to a complex mixture of oxidized and ring-opened products. whiterose.ac.uk This is a key consideration for the environmental fate and long-term storage of furan-containing compounds.

Understanding these degradation pathways is crucial for defining the handling, storage, and application limits of the compound.

| Condition | Affected Moiety | Potential Degradation Pathway | Resulting Products |

| Strong Acid | Furan Ring | Polymerization, Ring-opening | Oligomeric materials, acyclic dicarbonyl compounds |

| Oxidizing Agents (e.g., O₂, OH radicals) | Furan Ring | Radical addition, Oxidative cleavage whiterose.ac.uk | Hydroxylated furans, ring-opened aldehydes and acids |

| High Temperature | Entire Molecule | Thermal rearrangement/fragmentation | Complex mixture of smaller molecules |

Design and Synthesis of N Furan 2 Ylmethyl Cyclopropanamine Derivatives and Analogs

Systematic Structural Modifications on the Cyclopropane (B1198618) Ring

The cyclopropane ring is a key feature of N-(furan-2-ylmethyl)cyclopropanamine, contributing to its unique three-dimensional structure and potential interactions with biological targets. Systematic modifications of this ring are crucial for exploring the structure-activity relationships of these compounds.

Research into the synthesis of substituted cyclopropylamines has revealed several methods that can be applied to modify the cyclopropane moiety of this compound. These methods often focus on achieving high diastereoselectivity, which is critical for understanding the biological activity of specific stereoisomers.

One notable approach involves the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. This reaction proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to form the cyclopropylamine (B47189). The diastereoselectivity of this method is a key advantage, allowing for the controlled synthesis of specific isomers. Furthermore, it has been observed that cis/trans-isomerization of the resulting cyclopropylamine can be influenced by the presence of zinc halide salts, a process that can be controlled by the addition of a polar aprotic co-solvent.

Another strategy for accessing 1-substituted cyclopropylamines is through a phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes. This transition-metal-free method offers excellent regioselectivity and can be used with a variety of aminating partners, including indoles, pyrroles, and imidazoles. The mild reaction conditions and broad substrate scope make it a valuable tool for the late-stage modification of complex molecules.

Exploration of Substituent Effects on the Furan (B31954) Heterocycle

The furan ring in this compound is another key site for structural modification. The electronic and steric properties of substituents on the furan ring can significantly influence the molecule's chemical reactivity and biological activity.

The synthesis of various furan derivatives provides insight into how substitutions on this heterocycle can be achieved. For instance, microwave-assisted synthesis has been employed to produce N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate (B1237412) from 2-furoic acid, furfurylamine, and furfuryl alcohol. researchgate.net This method allows for the efficient introduction of amide and ester functionalities, which can be further modified.

Studies on the structure-activity relationships of furan-containing compounds have shown that even slight changes in the substitution pattern can lead to significant differences in biological activity. nih.gov For example, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based compounds, the nature and position of substituents on a phenyl ring attached to the furan moiety were found to significantly impact their inhibitory activity against the ST2 receptor. nih.gov Specifically, the introduction of dimethyl amine, pyrrolidine, piperidine, or methyl ester groups at the 4-position of the phenyl ring improved activity, while a carboxylic acid group led to reduced activity. nih.gov

These findings highlight the importance of exploring a wide range of substituents on the furan ring to optimize the desired properties of this compound analogs.

Variation of the Amine Linker Chain and its Influence on Molecular Properties

Homologation of the amine linker, for instance by extending the methylene (B1212753) chain to an ethyl or propyl group, would alter the distance and spatial relationship between the furan and cyclopropane rings. This could, in turn, affect how the molecule interacts with biological targets. General studies on the impact of linker length in other molecular scaffolds have shown that it can influence binding affinity and cellular permeability.

Future research in this area could involve the synthesis of analogs such as N-(2-(furan-2-yl)ethyl)cyclopropanamine and N-(3-(furan-2-yl)propyl)cyclopropanamine to systematically evaluate the effects of linker extension. Such studies would provide valuable insights into the structure-activity relationship of this class of compounds.

Development of Hybrid Scaffolds Incorporating this compound Moiety (e.g., Thiourea (B124793), Tetrazole)

A promising strategy for the development of novel this compound derivatives involves the incorporation of this scaffold into hybrid molecules, particularly with thiourea and tetrazole moieties. This approach has led to the synthesis of compounds with interesting biological activities.

Thiourea derivatives of this compound serve as versatile intermediates for further structural modifications. A key transformation is the oxidative desulfurization of 1,3-disubstituted thioureas to generate 1,5-disubstituted tetrazoles. This synthetic route has been successfully employed to convert thiourea-based compounds into their tetrazole analogs. nih.gov

This transition from a thiourea to a tetrazole scaffold has been a central theme in the design of new derivatives. For example, a series of novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have been synthesized and evaluated for their biological properties. nih.gov The synthesis is typically achieved through a well-established procedure, resulting in good yields. nih.gov

The rationale for creating these hybrid molecules often stems from the known biological activities of the individual components. Both thiourea and tetrazole derivatives are recognized for their diverse pharmacological profiles. By combining these functionalities with the this compound core, researchers aim to create new chemical entities with enhanced or novel properties.

Below is a table summarizing some of the synthesized tetrazole derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine:

| Compound | Substituent on Tetrazole Ring | Reference |

| Ref 1 | 1-(3-chloro-4-methylphenyl) | nih.gov |

| Ref 2 | 1-(3-chloro-4-fluorophenyl) | nih.gov |

These leading structures have demonstrated significant antimicrobial activity, encouraging the design and synthesis of further furan-2-ylmethyl tetrazole hybrids. nih.gov

Stereochemical Control and Diastereoselective Synthesis of Analogs

The presence of stereocenters in this compound and its derivatives necessitates careful control of stereochemistry during synthesis. The development of diastereoselective and enantioselective methods is crucial for obtaining stereochemically pure compounds, which is often a prerequisite for understanding their biological mechanisms of action.

Significant progress has been made in the diastereoselective synthesis of substituted cyclopropylamines. As mentioned in section 4.1, methods for the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes have been developed with high diastereoselectivity. nih.gov This level of control is essential for producing specific diastereomers of this compound analogs with substituents on the cyclopropane ring.

Furthermore, the chiral resolution of racemic mixtures is a common strategy for obtaining enantiomerically pure compounds. For densely substituted cyclopropyl (B3062369) derivatives, a facile protocol for the chiral resolution of carboxylic acid precursors using cinchona alkaloids has been developed. mdpi.com This method allows for the large-scale preparation of enantiomerically enriched acids, which can then be converted into the desired chiral cyclopropylamine derivatives. mdpi.com

The importance of stereochemistry is underscored by the fact that different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. Therefore, the ability to synthesize and isolate specific stereoisomers of this compound analogs is a critical aspect of their design and development. Chemoenzymatic strategies, employing engineered enzymes, have also emerged as powerful tools for the stereoselective synthesis of chiral cyclopropane scaffolds. rochester.edu

Structure Activity Relationship Sar Studies for N Furan 2 Ylmethyl Cyclopropanamine Analogs

Identification of Key Pharmacophoric Elements for Biological Activity

The molecular architecture of N-(furan-2-ylmethyl)cyclopropanamine suggests three primary pharmacophoric elements that are critical for its biological activity: the furan (B31954) ring, the cyclopropane (B1198618) ring, and the secondary amine linker. Each of these components plays a distinct role in molecular recognition and binding to biological targets.

The Furan Ring : As an aromatic heterocycle, the furan ring possesses both hydrophobic and polar characteristics. orientjchem.org The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. orientjchem.org The electron-rich nature of the ring allows for various substitutions, which can significantly modulate the molecule's electronic properties and binding affinity. orientjchem.org In some contexts, the furan ring has been shown to function as a bioisostere for other aromatic rings, such as N-methylpyrrole, allowing it to mimic interactions within binding pockets. nih.gov

The Cyclopropanamine Moiety : This structural motif is a key feature in a number of biologically active compounds, including inhibitors of enzymes like Lysine (B10760008) Specific Demethylase 1 (LSD1). researchgate.net The cyclopropane ring provides a rigid, three-dimensional scaffold that restricts the conformational flexibility of the molecule. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The amine group is a critical interaction point, often serving as a protonated cation at physiological pH, enabling it to form strong ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in a receptor's active site.

The Methylene (B1212753) Linker : The CH₂ group connecting the furan ring and the amine serves as a simple spacer, providing the correct distance and orientation between the furan and cyclopropanamine pharmacophores for optimal interaction with a biological target.

Together, these elements form a pharmacophore model where the furan ring acts as a recognition element, the cyclopropanamine provides a critical binding interaction and structural rigidity, and the linker ensures the correct spatial arrangement.

Impact of Cyclopropane Stereochemistry on Biological Interactions

The three-dimensional arrangement of atoms (stereochemistry) is a fundamental factor in determining the biological activity of chiral molecules. While specific studies on the stereoisomers of this compound are not extensively detailed in the provided context, the principles of stereoselectivity in ligand-receptor interactions are well-established. The cyclopropane ring in substituted analogs can possess chiral centers, leading to different enantiomers or diastereomers.

It is highly probable that different stereoisomers of this compound analogs would exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. One isomer will likely have a higher binding affinity and, therefore, greater potency, as its three-dimensional shape is more complementary to the target's binding site. For instance, studies on other chiral cyclopropane-containing molecules, such as cyclopropenimine catalysts, have demonstrated that specific stereochemical arrangements are crucial for both reaction rate and enantioselectivity, underscoring the importance of 3D structure in molecular function. researchgate.net Therefore, the separation and biological evaluation of individual stereoisomers would be a critical step in the optimization of any lead compound from this chemical class.

Role of Furan Ring Substitution Patterns in Molecular Recognition

The furan ring is a versatile scaffold that allows for substitution at multiple positions, primarily the 2- and 5-positions. orientjchem.org Modifications at these sites can significantly alter a compound's interaction with its biological target by influencing its size, shape, electronics, and hydrogen bonding potential.

This highlights several key principles of molecular recognition involving the furan moiety:

Electronic Effects : Adding electron-withdrawing groups (like a nitro group) or electron-donating groups can alter the charge distribution across the furan ring, affecting its ability to participate in electrostatic or π-stacking interactions. orientjchem.org

Steric Effects : The size and shape of substituents determine how well the molecule fits into a binding pocket. Bulky groups can either create favorable van der Waals interactions or cause steric clashes that prevent optimal binding.

Hydrogen Bonding : Introducing substituents capable of hydrogen bonding (e.g., hydroxyl or amine groups) can create new, specific interactions with the target, enhancing binding affinity and selectivity. nih.gov

The table below, derived from data on related furan-containing inhibitors, illustrates how different substituents can modulate biological activity, represented here by IC₅₀ values (a measure of inhibitory concentration). nih.gov

| Compound ID | Substituent Group | Position on Ancillary Ring | Relative Improvement in Activity |

|---|---|---|---|

| 3c | Dimethyl amine | 4-position | 2-3 fold |

| 4a | Pyrrolidine | 4-position | 2-3 fold |

| 4b | Piperidine | 4-position | 2-3 fold |

| 10 | Carboxylic acid | 4-position | Reduced activity |

| 4c | Pyrrolidine | 3-position | Improved |

Contribution of the Amine Linker to Ligand-Receptor Interactions

The amine linker in this compound is not merely a passive connector; it is an active participant in ligand-receptor interactions. The nature of this linker—its length, flexibility, and basicity—is a critical determinant of a compound's biological profile. enamine.net

Basicity and Protonation : The secondary amine is basic and will likely be protonated at physiological pH. This positive charge is a powerful feature for forming a salt bridge (ionic interaction) with an acidic amino acid residue (aspartate or glutamate) on the target protein. This is often one of the strongest and most important anchoring interactions for a ligand.

Hydrogen Bonding : The N-H group of the secondary amine can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor (in its unprotonated state). These directional interactions contribute to both binding affinity and selectivity.

Flexibility and Rigidity : The simple methylene bridge provides some flexibility, allowing the furan and cyclopropane moieties to adopt an optimal orientation within the binding site. In drug design, linker properties are often systematically varied. nih.gov Increasing rigidity (e.g., by incorporating double bonds or small rings) can lock the molecule into a more active conformation, while altering the length can adjust the distance between the key interacting groups to better match the topology of the receptor site. enamine.net Numerous studies on bifunctional molecules have shown that linker composition is crucial and that even small changes can dramatically affect biological outcomes. enamine.netnih.gov

Computational and Theoretical Investigations of N Furan 2 Ylmethyl Cyclopropanamine

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand, such as N-(furan-2-ylmethyl)cyclopropanamine, within the active site of a target protein. jbcpm.commdpi.com The process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring them based on energy functions to identify the most favorable binding poses. mdpi.com

The binding interactions of this compound would be governed by its distinct structural features: the furan (B31954) ring, the cyclopropyl (B3062369) group, and the secondary amine linker. Docking simulations can elucidate how these moieties contribute to binding. For instance, the furan ring can participate in various interactions:

Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic furan ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site. nih.gov

Hydrophobic Interactions: The carbon atoms of the furan and cyclopropyl groups can form hydrophobic and van der Waals interactions with nonpolar residues. mdpi.com

The secondary amine is a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. The rigid, three-dimensional structure of the cyclopropyl group can influence the ligand's conformational rigidity and fit within a binding pocket, potentially enhancing selectivity for a specific target. mdpi.com Docking studies on furan-containing compounds have successfully predicted binding modes and guided the development of potent inhibitors for various enzymes. mdpi.comresearchgate.net

Table 1: Predicted Ligand-Target Interactions for this compound via Molecular Docking

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Furan Ring (Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Furan Ring (Aromatic System) | π-π Stacking / π-Cation | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Secondary Amine (-NH-) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Main-chain Carbonyls |

| Cyclopropyl Group | Hydrophobic / van der Waals | Alanine, Valine, Leucine, Isoleucine, Methionine |

| Methylene (B1212753) Bridge (-CH2-) | Hydrophobic / van der Waals | Alanine, Valine, Leucine, Isoleucine |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

This model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophore but may have a different underlying chemical scaffold. This approach is highly effective for discovering new lead compounds with potentially improved properties. nih.govnih.gov The process typically involves:

Feature Definition: Identifying key chemical features in this compound, such as a hydrogen bond acceptor (furan oxygen), a hydrogen bond donor (secondary amine), an aromatic ring (furan), and a hydrophobic group (cyclopropane).

Model Generation: Creating a 3D model that specifies the relative positions and distances between these defined features.

Database Screening: Searching compound libraries (e.g., ZINC, ChemDiv) for molecules that fit the 3D pharmacophore query.

Hit Filtering and Docking: The retrieved "hits" are often filtered for drug-like properties (e.g., Lipinski's Rule of Five) and then subjected to molecular docking (as described in 6.1) to refine the list of potential candidates for synthesis and biological evaluation. nih.gov

This strategy has been successfully applied to identify novel inhibitors based on furan-containing scaffolds for targets such as the SARS-CoV-2 main protease. nih.gov

Table 2: Virtual Screening Workflow Using a Pharmacophore Model

| Step | Description | Objective |

|---|---|---|

| 1. Target & Ligand Analysis | Analyze the structure of this compound and its potential binding site. | Define key pharmacophoric features (e.g., H-bond donors/acceptors, aromatic rings). |

| 2. Pharmacophore Generation | Create a 3D model representing the spatial arrangement of the defined features. | Develop a 3D search query for database screening. |

| 3. Virtual Screening | Use the pharmacophore model to search large chemical databases. | Identify a diverse set of molecules that match the pharmacophore. |

| 4. Hit Filtering | Apply computational filters (e.g., ADMET properties, molecular weight) to the initial hits. | Reduce the number of candidates and remove non-drug-like molecules. |

| 5. Molecular Docking | Dock the filtered hits into the target protein's active site. | Prioritize compounds based on predicted binding affinity and interaction patterns. |

| 6. Candidate Selection | Select the most promising compounds for experimental validation. | Identify novel ligands for synthesis and biological testing. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netglobalresearchonline.net These methods can provide deep insights into the structure, stability, and chemical reactivity of this compound. researchgate.netmdpi.com DFT calculations can determine various molecular properties, including optimized geometry, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.netresearchgate.net

Optimized Geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which is essential for understanding its conformational preferences. researchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net For furan and its derivatives, the electron-rich aromatic ring typically contributes significantly to the HOMO. globalresearchonline.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the furan oxygen and positive potential around the amine hydrogen, indicating sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net

These calculations help in understanding the molecule's intrinsic reactivity and how it might interact with biological macromolecules on an electronic level. researchgate.net

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Predicts the most stable conformation and provides accurate bond lengths/angles. researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; related to nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; related to electrophilicity. |

| HOMO-LUMO Energy Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of this compound, either alone in solution or bound to a target, can reveal important information about its flexibility, conformational preferences, and the stability of its interactions. samipubco.comfigshare.com

Key insights from MD simulations include:

Conformational Analysis: The molecule is not rigid; the bonds connecting the furan, methylene, and cyclopropylamine (B47189) groups can rotate. MD simulations can explore the accessible conformational space, identifying low-energy, populated conformations. Studies on similar molecules like N-benzyl-N-(furan-2-ylmethyl)acetamide have shown that rotational equilibria can exist in solution. researchgate.net

Solvent Effects: MD simulations explicitly model the surrounding solvent (usually water), providing a realistic picture of how solvent molecules interact with the ligand and influence its conformation and binding.

Binding Stability: When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. The simulation can reveal whether key interactions (like hydrogen bonds) are maintained over time or if the ligand is unstable and dissociates from the binding site. samipubco.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex and the flexibility of different parts of the molecule. nih.gov

MD simulations bridge the gap between static models and the dynamic reality of biological systems, providing a more accurate assessment of a molecule's behavior. stevens.edu

Table 4: Properties Analyzed via Molecular Dynamics (MD) Simulations

| Property | Description | Insight Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | A measure of the average change in atomic coordinates over time compared to a reference structure. | Assesses the structural stability of the molecule or ligand-protein complex during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible regions of the molecule or protein, such as loops or the ligand itself. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation trajectory. | Determines the stability and occupancy of key hydrogen bonds predicted by docking. |

| Conformational Clustering | Groups similar conformations from the MD trajectory to identify the most representative structures. | Reveals the dominant conformational states of the molecule in a given environment. |

| Binding Free Energy (e.g., MM/GBSA) | Post-processing calculation to estimate the free energy of binding of a ligand to a protein. | Provides a more accurate estimation of binding affinity than docking scores alone. samipubco.com |

In Silico Prediction of Molecular Interactions

In silico prediction of molecular properties is a rapid, cost-effective way to evaluate a compound's potential as a drug candidate before committing to laboratory synthesis. These predictions rely on computational models derived from large datasets of known molecules. For this compound, various physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties can be estimated.

Computational tools can predict properties such as:

Topological Polar Surface Area (TPSA): TPSA is the surface sum over all polar atoms and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP (Octanol-Water Partition Coefficient): This value is a measure of a molecule's lipophilicity, which influences its solubility, membrane permeability, and metabolic stability.

Number of Rotatable Bonds: This parameter relates to the conformational flexibility of a molecule, which can impact binding affinity.

Hydrogen Bond Donors and Acceptors: Counting these features is a key component of drug-likeness rules (e.g., Lipinski's Rule of Five) and helps predict interaction potential.

These calculated descriptors provide a preliminary profile of the molecule's drug-like characteristics and potential liabilities. mdpi.com

Table 5: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C8H11NO | Defines the elemental composition. |

| Molecular Weight | 137.18 g/mol | Influences diffusion and transport across membranes. chemenu.com |

| Topological Polar Surface Area (TPSA) | ~25.1 Ų | Suggests good potential for oral bioavailability and cell permeability. |

| LogP (calculated) | ~1.8 - 2.3 | Indicates moderate lipophilicity, balanced for solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | Potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Donors | 1 (N-H group) | Potential for forming hydrogen bonds with biological targets. |

| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility. |

Biological Target Identification and Ligand Target Interaction Studies

Investigation of N-(furan-2-ylmethyl)cyclopropanamine Interactions with Specific Enzyme Classes

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters and are well-established targets for the treatment of neurological disorders. Research into the interaction of furan-containing cyclopropylamine (B47189) derivatives with these enzymes has provided valuable insights.

While direct inhibitory data for this compound is not extensively available, a study on the closely related analog, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), offers significant findings. This compound demonstrated a selective and partially reversible inhibition of human MAO-B. In vitro fluorimetric assays revealed that F2MPA inhibits hMAO-B with a half-maximal inhibitory concentration (IC50) of 5.16 ± 0.86 μM. In contrast, no significant inhibitory activity was observed against hMAO-A at the concentrations tested, indicating a selectivity ratio of over 19 for MAO-B.

The study also determined the inhibition constant (Ki') for F2MPA against hMAO-B to be 0.27 ± 0.05 μM, with the inhibition mechanism identified as uncompetitive. This suggests that F2MPA preferentially binds to the enzyme-substrate complex.

Table 1: Inhibitory Activity of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) against human MAO-A and MAO-B

| Enzyme | IC50 (μM) | Selectivity Ratio (MAO-A/MAO-B) |

| hMAO-A | >100 | >19 |

| hMAO-B | 5.16 ± 0.86 |

Data derived from studies on the analog N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine.

These findings suggest that the this compound scaffold is a promising starting point for the development of selective MAO-B inhibitors. The furan (B31954) ring and the cyclopropylamine moiety are likely key pharmacophoric features contributing to this activity.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine (B10760008) 4 and 9. Its structural similarity to MAOs has led to the exploration of MAO inhibitors as potential LSD1 inhibitors. The cyclopropylamine scaffold, in particular, is a known pharmacophore for LSD1 inhibition.

Currently, there are no direct experimental studies detailing the interaction of this compound with LSD1. However, the well-established inhibitory activity of other cyclopropylamine derivatives, such as the antidepressant tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), against LSD1 provides a strong rationale for investigating this potential interaction. acs.org Tranylcypromine and its derivatives act as mechanism-based inhibitors, forming a covalent adduct with the FAD cofactor of LSD1. acs.org

The presence of the cyclopropylamine group in this compound suggests a high likelihood of it also acting as a mechanism-based inhibitor of LSD1. The furan moiety would be expected to occupy the substrate-binding pocket, and its electronic and steric properties would influence the binding affinity and selectivity. Further enzymatic assays and structural studies are necessary to confirm and characterize the potential inhibitory activity of this compound against LSD1.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Inhibition of this pathway is a key therapeutic strategy for a variety of inflammatory diseases and cancers. While no specific studies have been conducted on the direct interaction of this compound with components of the NF-κB pathway, the furan ring is a structural motif found in some known NF-κB inhibitors. nih.gov

For instance, psoralen (B192213) derivatives, which contain a furan ring fused to a coumarin, have been shown to inhibit NF-κB interaction with DNA. nih.gov These studies highlight the potential for the furan moiety to participate in interactions within the binding sites of NF-κB pathway proteins. The specific contribution of the furan ring in this compound to any potential NF-κB inhibitory activity would need to be determined through dedicated biological assays, such as electrophoretic mobility shift assays (EMSA) or reporter gene assays.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. As such, VEGFR-2 kinase is a major target for anti-cancer drug development. A number of small molecule inhibitors of VEGFR-2 contain heterocyclic ring systems, including furan.

Although there is no direct evidence of this compound inhibiting VEGFR-2 kinase, several studies have demonstrated that furan- and furopyrimidine-based derivatives can be potent inhibitors of this enzyme. researchgate.net For example, certain furo[2,3-d]pyrimidine (B11772683) derivatives have shown VEGFR-2 inhibition with IC50 values in the nanomolar range. nih.govresearchgate.net These findings suggest that the furan scaffold can be effectively accommodated within the ATP-binding site of the VEGFR-2 kinase domain. Computational modeling and in vitro kinase assays would be required to ascertain whether this compound possesses any inhibitory activity against VEGFR-2.

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapies for COVID-19. Extensive research, including virtual screening and molecular docking studies, has been conducted to identify potential Mpro inhibitors.

To date, there are no published studies specifically investigating the interaction of this compound with SARS-CoV-2 Mpro. However, the furan moiety has been incorporated into some compounds designed as Mpro inhibitors. For example, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of Mpro. nih.gov These findings indicate that the furan ring can be a useful fragment in the design of Mpro inhibitors. Molecular docking simulations could provide initial insights into the potential binding mode and affinity of this compound within the active site of SARS-CoV-2 Mpro, which would need to be validated by experimental assays.

The structural motifs present in this compound, namely the furan ring and the cyclopropylamine group, are found in a variety of biologically active molecules that interact with other protein targets. The furan ring is a versatile scaffold that can be found in compounds targeting a wide range of enzymes and receptors. The cyclopropylamine moiety is a known reactive group that can act as a mechanism-based inactivator for certain enzymes, particularly those that utilize a flavin cofactor.

Further screening of this compound against a broad panel of kinases, hydrolases, and other enzyme classes would be necessary to fully elucidate its biological target profile. Such studies could uncover novel activities and provide a more comprehensive understanding of the compound's mechanism of action.

Receptor Binding Affinity Profiling and Selectivity Determination

No data is available on the receptor binding affinity or selectivity of this compound.

Mechanistic Elucidation of Biological Action at the Molecular Level

There is no information regarding the molecular mechanism of action for this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For N-(furan-2-ylmethyl)cyclopropanamine, ¹H and ¹³C NMR would confirm the connectivity of atoms and the electronic environment of the hydrogen and carbon nuclei, respectively.

¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the methylene (B1212753) bridge (-CH₂-), the single proton on the cyclopropylamine (B47189) nitrogen (-NH-), the methine proton of the cyclopropane (B1198618) ring attached to the nitrogen, and the methylene protons of the cyclopropane ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide definitive evidence of the adjacency of protons, confirming the furan-methylene-cyclopropanamine arrangement.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, including those in the furan ring, the methylene bridge, and the cyclopropane ring. The chemical shifts would be characteristic of the specific hybridization and chemical environment of each carbon atom.

A detailed search of the scientific literature did not yield specific, publicly available experimental ¹H or ¹³C NMR data for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique would be used to determine the molecular weight of this compound. The analysis would typically show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental composition. This would serve as definitive proof of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Analysis: By increasing the energy in the mass spectrometer (e.g., in MS/MS experiments), the parent ion can be induced to fragment. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the C-N bonds, such as the formation of the furfuryl cation or ions related to the cyclopropylamine moiety.

Specific experimental mass spectrometry or high-resolution mass spectrometry data for this compound were not found in the reviewed literature.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its key structural features.

A search of available scientific literature and spectral databases did not provide a specific experimental IR spectrum for this compound. However, the expected diagnostic peaks based on its structure are presented in the table below.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 (moderate, sharp) |

| Aromatic C-H | =C-H Stretch (Furan) | 3100 - 3150 |

| Aliphatic C-H | C-H Stretch (CH₂, Cyclopropane) | 2850 - 3000 |

| Aromatic C=C | C=C Stretch (Furan Ring) | 1500 - 1600 |

| Amine Bending | N-H Bend | 1550 - 1650 |

| Furan Ring Ether | C-O-C Stretch | 1000 - 1300 (strong) |

| C-N Stretch | C-N Stretch | 1020 - 1250 |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound or one of its salts could be grown, this technique would provide unequivocal proof of its structure. The analysis would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the furan and cyclopropane rings relative to each other. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing arrangement.

A review of crystallographic databases and scientific literature indicates that the crystal structure of this compound has not been reported.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a non-volatile or thermally sensitive compound. A validated HPLC method, likely employing a reverse-phase column (e.g., C18) with a mobile phase such as acetonitrile/water or methanol/water, would be used to quantify the purity of this compound. The compound would exhibit a characteristic retention time under specific conditions, and the peak area would be used to determine its percentage purity relative to any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is likely to be sufficiently volatile and thermally stable, GC-MS would be an excellent technique for both purity analysis and identification. The gas chromatogram would provide a retention time for the compound, while the coupled mass spectrometer would generate a mass spectrum of the eluting peak, confirming its identity. This method is highly effective for detecting and identifying volatile impurities.

Specific chromatographic conditions or data (e.g., retention times, column specifications) for the analysis of this compound were not available in the searched literature.

Future Research Directions and Potential Academic Applications

Exploration of Novel Therapeutic Avenues Based on Identified Biological Activities

The furan (B31954) nucleus is a common motif in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.ly Derivatives of the furan ring are integral to several commercially available drugs. utripoli.edu.ly This established pharmacological relevance suggests that N-(furan-2-ylmethyl)cyclopropanamine and its analogs could be valuable candidates for drug discovery programs.

Future research should focus on a systematic evaluation of this compound's bioactivity. Initial screening could target its potential as an antimicrobial agent . Many furan derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. utripoli.edu.lyorientjchem.org For instance, 1-benzoyl-3-furan-2-ylmethyl-thiourea has shown activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com Similarly, derivatives of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea) have displayed a broad spectrum of antimicrobial activity. scirp.org

Furthermore, the neuropharmacological potential of this compound warrants investigation. A closely related compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been identified as a potential cognitive enhancer through its activity as a monoamine oxidase B (MAO-B) inhibitor. nih.gov This suggests that this compound could be explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The anticancer properties of furan-containing compounds are also well-documented. ijabbr.comutripoli.edu.ly Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines could unveil novel therapeutic leads. The cyclopropane (B1198618) ring can also contribute to biological activity and improve pharmacokinetic properties. chemenu.com

A proposed initial screening cascade for this compound is outlined in the table below:

| Therapeutic Area | Initial Screening Assays | Rationale |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. | Furan derivatives have established antimicrobial properties. utripoli.edu.lyorientjchem.org |

| Neurodegenerative Diseases | MAO-A and MAO-B enzyme inhibition assays; neuroprotective assays in cell-based models of neurotoxicity. | A related analog has shown potential as a cognitive enhancer via MAO-B inhibition. nih.gov |

| Oncology | Cytotoxicity assays against a panel of human cancer cell lines (e.g., breast, lung, colon). | The furan scaffold is present in numerous anticancer compounds. ijabbr.comutripoli.edu.ly |

| Inflammation | Cyclooxygenase (COX) and lipoxygenase (LOX) inhibition assays; anti-inflammatory cytokine release assays in immune cells. | Furan derivatives have been reported to possess anti-inflammatory properties. ijabbr.com |

Development of Innovative Synthetic Methodologies for Related Scaffolds

The development of novel and efficient synthetic routes to this compound and its derivatives is a crucial area for future chemical research. While the synthesis of individual furan and cyclopropane-containing molecules is well-established, the combination of these two moieties presents unique synthetic challenges and opportunities.

Future research in this area could focus on:

Asymmetric Synthesis: Developing stereoselective methods to access enantiomerically pure forms of this compound. This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer.

Diversity-Oriented Synthesis: Creating libraries of this compound analogs with variations in both the furan and cyclopropane rings. This would facilitate comprehensive structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Designing environmentally benign synthetic routes that minimize waste and the use of hazardous reagents.

The exploration of novel synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions or multicomponent reactions, could provide efficient access to a wide range of derivatives for biological evaluation.

Integration with Systems Biology Approaches for Network-Level Understanding

To fully elucidate the biological effects of this compound, a systems biology approach will be indispensable. This involves integrating high-throughput experimental data with computational modeling to understand how the compound perturbs biological networks.

Future research directions in this domain include:

Target Identification and Validation: Utilizing chemoproteomics and other "omics" technologies to identify the protein targets of this compound. Furan itself is known to form adducts with various proteins, particularly those involved in mitochondrial energy production and redox regulation. oup.com

Pathway Analysis: Mapping the cellular pathways that are modulated by the compound to understand its mechanism of action on a network level.

Predictive Modeling: Developing computational models to predict the biological activities and potential off-target effects of novel analogs, thereby guiding the design of more potent and selective compounds.

By combining experimental and computational approaches, a more holistic understanding of the compound's biological impact can be achieved, accelerating its potential translation into therapeutic applications.

Contribution to Fundamental Chemical Biology Principles through this compound Research

The study of this compound can also contribute to our fundamental understanding of chemical biology principles. The unique combination of a planar, aromatic furan ring and a strained, three-dimensional cyclopropane ring provides an interesting scaffold for probing molecular recognition events.

Key areas where research on this compound could provide fundamental insights include:

Structure-Activity Relationships (SAR): A detailed investigation into how modifications of the furan and cyclopropane moieties influence biological activity can provide valuable insights into the principles of drug design.

Enzyme Inhibition Mechanisms: If the compound is found to be an enzyme inhibitor, detailed mechanistic studies could reveal novel modes of inhibition.

Chemical Probe Development: Analogs of this compound could be developed as chemical probes to study specific biological processes or to validate new drug targets.

The exploration of this novel chemical entity has the potential to not only yield new therapeutic agents but also to deepen our understanding of the fundamental principles that govern the interaction of small molecules with biological systems.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)cyclopropanamine?

Methodological Answer:

The synthesis typically involves reductive amination or catalytic coupling strategies. For example, Ti(O-iPr)₄ and EtMgBr-catalyzed reactions can be employed to construct the cyclopropane ring, followed by coupling with furan-2-ylmethylamine derivatives . Key steps include:

- Intermediate purification : Column chromatography using solvent mixtures (e.g., diethyl ether/isopropyl alcohol/hexane) to isolate the product .

- Yield optimization : Adjusting reaction time and temperature (e.g., 160°C under microwave irradiation) enhances conversion rates, as seen in analogous furan-containing amines .

Data Consideration : Monitor reaction progress via TLC or HPLC to mitigate side reactions, such as unintended cyclopropane ring opening.

Basic: How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for the cyclopropane ring (C-H stretching ~3000–3100 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Look for cyclopropane protons as multiplet signals (δ 0.5–1.5 ppm) and furan aromatic protons (δ 6.2–7.4 ppm) .

- ¹³C NMR : Confirm the cyclopropane carbons (δ 5–15 ppm) and furan carbons (δ 105–150 ppm).

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₁NO, m/z 138.0919) and rule out impurities .

Advanced: How can researchers resolve contradictions in reported monoamine oxidase (MAO) inhibition data for structurally related compounds?

Methodological Answer:

- In vitro assays : Perform MAO-A/MAO-B inhibition assays using human and rodent microsomes to assess species-specific metabolism. For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine showed low MAO affinity in rats but rapid hydroxylation in human models, explaining discrepancies .

- Mechanistic studies : Use flavin adduct analysis (e.g., UV-Vis spectroscopy or X-ray crystallography) to confirm irreversible inhibition, even at low affinity .

- Data interpretation : Compare IC₅₀ values across studies while accounting for metabolic stability differences (e.g., microsomal half-life).

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting TRPM8 antagonism in furan-cyclopropanamine derivatives?

Methodological Answer:

- Structural modifications : Introduce substituents (e.g., sulfonamide groups) to enhance binding to TRPM8 channels, as seen in N-(furan-2-ylmethyl)-4-[(1S)-hydroxyethyl]benzenesulfonamide .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with TRPM8’s hydrophobic pocket. Prioritize derivatives with high docking scores (e.g., binding energy ≤ −8 kcal/mol) .

- In vivo validation : Test cognitive or pain-relief effects in rodent models, correlating TRPM8 inhibition with behavioral outcomes .

Basic: What are the stability and handling protocols for this compound?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent oxidation of the furan ring .

- Decomposition risks : Avoid exposure to strong acids/bases, which may cleave the cyclopropane ring. Monitor for CO and NOx formation under combustion .

- Safety protocols : Use chemical safety goggles, nitrile gloves, and static-safe equipment during synthesis .

Advanced: How can researchers optimize reaction conditions for scaling up synthesis while minimizing byproducts?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield, as demonstrated for analogous amines .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance cyclopropane stability .

- Byproduct analysis : Employ GC-MS or LC-MS to identify and quantify impurities (e.g., dimerization products) during process optimization .

Advanced: What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME prediction : Use tools like SwissADME to estimate LogP (hydrophobicity), blood-brain barrier permeability, and CYP450 metabolism. For example, furan derivatives often show moderate LogP (~2.5), suggesting good oral bioavailability .

- Metabolic stability : Simulate hepatic clearance using human microsome models, focusing on cytochrome P450 interactions (e.g., CYP3A4/2D6) .

Basic: How can researchers validate the purity of this compound?

Methodological Answer:

- HPLC analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Target ≥95% purity with retention time matching reference standards .

- Elemental analysis : Confirm C, H, N, O content within 0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.